

Application Notes and Protocols for ATTO 465 Imaging

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Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038

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These application notes provide a comprehensive guide to utilizing the fluorescent dye **ATTO 465** for cellular and tissue imaging. This document outlines the dye's photophysical properties, detailed experimental protocols for its application in fluorescence microscopy, and recommended imaging setups.

Introduction to ATTO 465

ATTO 465 is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and significant photostability.^{[1][2]} It exhibits a large Stokes shift, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in imaging experiments.^{[1][2]} The dye is moderately hydrophilic and can be efficiently excited in the range of 420-465 nm.^{[1][2]} A derivative, **ATTO 465**-pentafluoroaniline (**ATTO 465-p**), has been developed as a bright and stable nuclear stain, offering an alternative to DAPI and Hoechst dyes, thereby freeing up the 405 nm channel for multiplexing.^{[3][4][5][6][7]}

Photophysical and Optical Properties

Quantitative data for **ATTO 465** are summarized in the table below, providing essential parameters for designing imaging experiments.

Property	Value	Reference
Excitation Maximum (λ_{ex})	453 nm	[8][9]
Emission Maximum (λ_{em})	505 - 508 nm	[8][9]
Extinction Coefficient (ϵ)	75,000 M ⁻¹ cm ⁻¹	[9]
Quantum Yield (Φ)	0.75	[9]
Stokes Shift	~52-55 nm	[1][2][8]
Molecular Weight	421 g/mol	[9]

Recommended Imaging Setup

A typical experimental setup for imaging **ATTO 465** involves a fluorescence microscope equipped with a suitable excitation source and emission filter.

Component	Specification
Excitation Source	445 nm laser or a broad-spectrum lamp with an excitation filter centered around 453 nm. An argon laser emitting at 470 nm can also be used.[3][8]
Emission Filter	A bandpass filter such as 510/80 nm is recommended to capture the peak fluorescence emission while minimizing background.[8]
Dichroic Mirror	A dichroic mirror that efficiently reflects the excitation wavelength and transmits the emission wavelength.
Objective Lens	A high numerical aperture (NA) objective is recommended for optimal light collection and resolution.
Detector	A sensitive camera (e.g., sCMOS, EMCCD) or a photomultiplier tube (PMT) for confocal microscopy.

Experimental Protocols

General Protocol for Staining Fixed Cells with **ATTO 465** Conjugates

This protocol provides a general guideline for staining fixed cells with antibodies or other probes conjugated to **ATTO 465**.

Materials:

- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
- **ATTO 465**-conjugated primary or secondary antibody
- Mounting Medium

Procedure:

- **Cell Fixation:** Wash cells twice with PBS and then fix with 4% PFA for 15-30 minutes at room temperature.
- **Washing:** Wash the fixed cells three times with PBS for 5 minutes each.
- **Permeabilization (for intracellular targets):** If targeting an intracellular protein, incubate the cells with Permeabilization Buffer for 10 minutes.
- **Washing:** Wash the cells three times with PBS.
- **Blocking:** Incubate with Blocking Buffer for 30-60 minutes to reduce non-specific antibody binding.

- **Antibody Incubation:** Dilute the **ATTO 465**-conjugated antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- **Washing:** Wash the cells three times with PBS for 5 minutes each, protected from light.
- **Mounting:** Mount the coverslips onto microscope slides using an appropriate mounting medium.
- **Imaging:** Image the slides using a fluorescence microscope with the appropriate filter set for **ATTO 465**.

Protocol for Nuclear Staining with ATTO 465-p

This protocol details the use of **ATTO 465-p** as a nuclear counterstain in fixed cells and tissues.
[\[3\]](#)

Materials:

- Fixed cells or tissue sections
- Phosphate-Buffered Saline (PBS)
- **ATTO 465-p** stock solution
- Mounting Medium

Procedure:

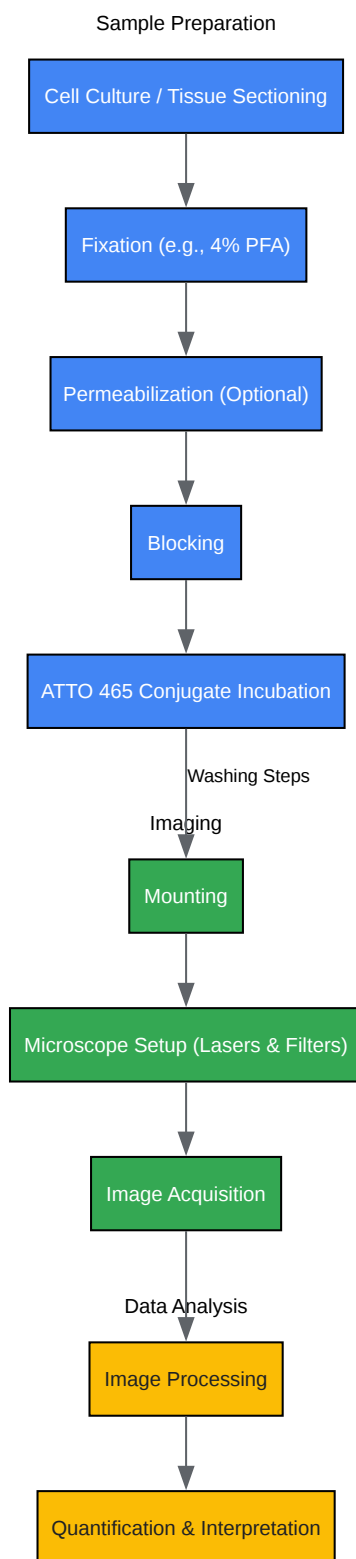
- **Preparation of Staining Solution:** Dilute the **ATTO 465-p** stock solution in PBS to a working concentration. An optimal concentration of 4 μ M has been reported for fixed peritoneal exudate cells with a 10-minute incubation.[\[3\]](#) For formalin-fixed paraffin-embedded (FFPE) human tonsil sections, a concentration of 8 μ M has been used.[\[3\]](#)
- **Staining:** After the final washing step of your primary/secondary antibody incubations, incubate the samples with the **ATTO 465-p** staining solution for 10 minutes at room temperature, protected from light.[\[3\]](#)

- Washing: Wash the samples three times with PBS.
- Mounting: Mount the coverslips or tissue sections onto microscope slides using an appropriate mounting medium.
- Imaging: Image the samples. **ATTO 465-p** can be excited using a 470 nm laser, and its emission is well-separated from both 405 nm and 488 nm channels, making it ideal for multiplex immunofluorescence.^{[3][5]}

Experimental Workflows and Diagrams

General Fluorescence Microscopy Workflow

The following diagram illustrates a typical workflow for a fluorescence microscopy experiment using an **ATTO 465** conjugate.

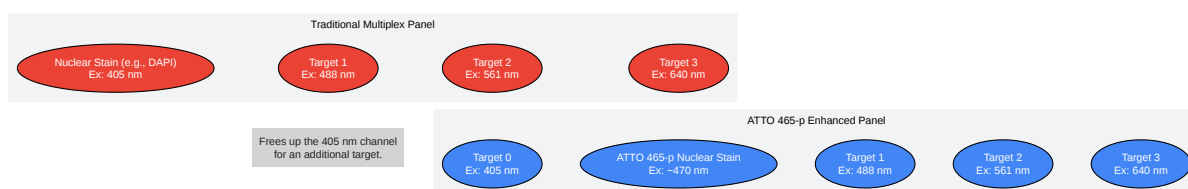


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Caption: Workflow for **ATTO 465** fluorescence imaging.

Multiplex Immunofluorescence with ATTO 465-p

This diagram outlines the advantage of using **ATTO 465-p** in a multiplex immunofluorescence panel, allowing the 405 nm channel to be used for another target.



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Caption: Advantage of **ATTO 465-p** in multiplexing.

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